molecular formula C12H12N2O3S2 B2397538 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034270-74-9

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2397538
CAS No.: 2034270-74-9
M. Wt: 296.36
InChI Key: TYBBVSZTAKQJQU-UHFFFAOYSA-N
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Description

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound based on the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its significant versatility in medicinal chemistry and drug discovery . The TZD core is a five-membered ring featuring carbonyl groups at the 2 and 4 positions, allowing for strategic substitutions that yield a wide spectrum of biological activities . This particular derivative integrates a thiophene-acetyl azetidine moiety, a structural feature designed to modulate the compound's physicochemical and pharmacological properties. The primary research applications for TZD-based compounds are in the areas of metabolic disease and oncology. As a scaffold, TZDs are most renowned for their potent antidiabetic effects. They function primarily as insulin sensitizers by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, resulting in reduced insulin resistance, enhanced glucose uptake, and decreased hepatic gluconeogenesis . Beyond metabolic diseases, TZD derivatives have demonstrated considerable promise in anticancer research. They can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis in various experimental cancer models . Their antitumor mechanisms may operate independently of PPAR-γ activation and can involve the inhibition of glucose transporters (GLUTs) that are often upregulated in cancer cells, providing a selective approach to target tumor metabolism . The structural flexibility of the TZD scaffold also lends itself to exploration in other research fields, including antimicrobial and anti-inflammatory studies, making novel derivatives like this one valuable tools for probing diverse biological pathways . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c15-10(3-8-1-2-18-6-8)13-4-9(5-13)14-11(16)7-19-12(14)17/h1-2,6,9H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBBVSZTAKQJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Acetyl Intermediate: This step involves the acylation of thiophene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Synthesis of the Azetidine Intermediate: The thiophene acetyl intermediate is then reacted with an azetidine derivative under basic conditions to form the azetidine intermediate.

    Cyclization to Form Thiazolidine-2,4-dione: The final step involves the cyclization of the azetidine intermediate with a thiazolidine-2,4-dione precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiazolidine-2,4-dione derivatives.

    Substitution: Substituted azetidine and thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione exhibits several promising biological activities:

Antidiabetic Activity

Recent studies have highlighted its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is crucial in the management of diabetes. Compounds with similar thiazolidine structures have shown efficacy in lowering blood glucose levels and improving insulin sensitivity .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Derivatives containing the thiazolidine moiety have demonstrated antiproliferative activity against various cancer cell lines. For instance, compounds derived from thiazolidine have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the applications of this compound:

StudyFocusFindings
Zhang et al. (2024)Antidiabetic ActivityIdentified as a novel PTP1B inhibitor with significant glucose-lowering effects in diabetic models .
Chen et al. (2023)Anticancer ActivityShowed potent antiproliferative effects against ECV304 human endothelial cells .
Kumar et al. (2025)Synthesis and EvaluationDeveloped various derivatives and assessed their biological activities, confirming enhanced pharmacological profiles due to structural modifications .

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit key enzymes involved in disease pathways, such as proteases and kinases.

    Modulation of Receptors: It may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

    Induction of Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazolidine-2,4-dione Derivatives

Structural Analogues with Heterocyclic Substituents

Key Compounds

Compound Name Substituents/Modifications Biological Activity/Findings Reference
4b: 3-(Piperidin-1-ylmethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione Thiophen-2-ylmethylene, piperidine linker COX-2 inhibition (docking score comparable to diclofenac)
7k: (Z)-3-(2-(1H-Indol-3-yl)ethyl)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidine-2,4-dione Indole-based substituents Anticancer potential (structural analysis)
5a–k: (Z)-5-(4- or 3-substituted benzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione Benzylidene, nitroaryl groups Aldose reductase inhibition (IC~50~: 0.8–5.2 µM)

Key Observations

  • Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group contrasts with thiophen-2-yl in 4b .
  • Azetidine vs. Piperidine/Indole Scaffolds : The azetidine ring (4-membered) imposes greater steric constraint than piperidine (6-membered) or indole-based linkers, possibly improving metabolic stability but reducing flexibility for target engagement .
  • Substituent Effects : Benzylidene derivatives (e.g., 5a–k) exhibit strong aldose reductase inhibition, suggesting aromatic substituents enhance enzyme binding. The thiophen-3-yl acetyl group may mimic benzylidene’s π-π interactions but with added sulfur-mediated polar effects .
Pharmacological and Computational Insights
  • COX-2 Inhibition : Compound 4b showed docking scores (−9.2 kcal/mol) comparable to diclofenac (−9.5 kcal/mol), attributed to thiophene’s hydrophobic interactions. The target compound’s 3-thiophene orientation may alter binding pocket accessibility .
  • Aldose Reductase Inhibition : Derivatives like 5a–k achieved IC~50~ values <1 µM, correlating with electron-withdrawing substituents (e.g., nitro groups). The thiophen-3-yl acetyl group’s electron-rich nature may reduce efficacy unless balanced by additional polar groups .
  • Antimicrobial Activity: Thiazolidinones with azo linkages (e.g., compound 13) demonstrated moderate antibacterial effects (MIC: 32–64 µg/mL), highlighting the role of heterocyclic appendages in broad-spectrum activity .

Biological Activity

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components suggest various biological activities, particularly in the fields of antimicrobial, anticancer, and antidiabetic research. This article reviews the biological activity of this compound based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3S2C_{12}H_{12}N_{2}O_{3}S_{2}, with a molecular weight of approximately 296.4 g/mol . The compound features a thiazolidine core, which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidine ring is known to modulate pathways related to insulin sensitivity and glucose metabolism, making it a candidate for antidiabetic applications. Additionally, the thiophene moiety may enhance interactions with cellular receptors and enzymes, contributing to its antimicrobial and anticancer effects .

Antidiabetic Activity

Recent studies have explored the potential of thiazolidine derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors. For instance, derivatives similar to this compound have demonstrated significant PTP1B inhibitory activity with IC50 values ranging from 0.41 μM to 4.68 μM . The most potent analogs showed the ability to enhance insulin signaling pathways in HepG2 cells, suggesting their utility in managing diabetes.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that thiazolidine derivatives exhibit potent antibacterial activity, outperforming standard antibiotics in some cases. For example, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Research into the anticancer potential of thiazolidine derivatives has yielded promising results. Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Study Focus Findings
Study AAntidiabetic effectsIdentified as a PTP1B inhibitor with IC50 = 0.41 μM; enhanced insulin signaling in HepG2 cells .
Study BAntimicrobial activityDemonstrated superior antibacterial effects against Gram-positive bacteria compared to standard treatments .
Study CAnticancer propertiesInduced apoptosis in cancer cell lines; inhibited proliferation effectively .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Knoevenagel Condensation : Reacting thiazolidine-2,4-dione with thiophene-derived electrophiles (e.g., sulfonyl chlorides) under basic conditions .
  • Green Chemistry : Using deep eutectic solvents (DES) to enhance reaction efficiency and reduce environmental impact .
  • Purification : Column chromatography (n-hexane/ethyl acetate) and recrystallization (ethanol/water) to isolate high-purity products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., azetidine NH, thiophene protons) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches in thiazolidinedione) .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, S .

Q. What are the primary biological targets of this compound based on its structural analogs?

  • Methodological Answer :
  • PPAR-γ Agonism : Thiazolidinedione analogs activate PPAR-γ, a key regulator of glucose metabolism in diabetes research .
  • Anticancer Activity : Azetidine-thiophene hybrids induce apoptosis via mitochondrial pathway modulation .
  • Oxidative Stress : Sulfonyl or acetyl groups may enhance antioxidant properties by scavenging reactive oxygen species (ROS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for its bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., thiophene position, azetidine sulfonyl/acetyl groups) and test in bioassays .
  • Biological Assays : Compare IC₅₀ values in PPAR-γ transactivation assays (diabetes) or caspase-3 activation (cancer) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to PPAR-γ or Bcl-2 family proteins .

Q. What methodologies address contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Solubility Screening : Use dynamic light scattering (DLS) or HPLC to assess aqueous solubility limitations .
  • Metabolic Stability : Test compound stability in liver microsomes and identify major metabolites via LC-MS .
  • Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro potency with in vivo bioavailability .

Q. What computational approaches predict binding affinity to targets like PPAR-γ?

  • Methodological Answer :
  • Molecular Docking : Simulate ligand-receptor interactions using Schrödinger Suite or MOE .
  • Molecular Dynamics (MD) : Analyze binding stability over 100-ns simulations (e.g., RMSD, hydrogen bonding) .
  • QSAR Modeling : Develop regression models linking electronic descriptors (e.g., logP, polar surface area) to activity .

Q. How can researchers evaluate metabolic stability using in vitro models?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4 or CYP2D6 .

Q. What strategies validate target engagement in cellular models?

  • Methodological Answer :
  • CRISPR Knockout : Generate PPAR-γ-knockout HEK293 cells to confirm activity loss in glucose uptake assays .
  • Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled thiazolidinediones) to measure receptor occupancy .

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